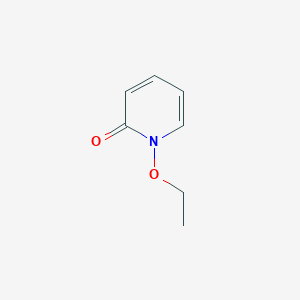

1-Ethoxypyridin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

40775-57-3 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

1-ethoxypyridin-2-one |

InChI |

InChI=1S/C7H9NO2/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |

InChI Key |

GSXHNVWNRQPLMI-UHFFFAOYSA-N |

Canonical SMILES |

CCON1C=CC=CC1=O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1 Ethoxypyridin 2 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis

Analysis of ¹H and ¹³C NMR spectra would reveal the precise chemical structure of 1-Ethoxypyridin-2(1H)-one.

Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridinone ring and the ethoxy group. The protons on the heterocyclic ring (at positions 3, 4, 5, and 6) would likely appear as multiplets in the aromatic region, with their specific chemical shifts and coupling constants providing definitive evidence of their relative positions. The ethoxy group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to each other.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing individual signals for each unique carbon atom in the molecule. The carbonyl carbon (C2) of the pyridinone ring would be expected to resonate at a significantly downfield chemical shift. Signals for the other four carbons of the pyridinone ring and the two carbons of the ethoxy group would appear at characteristic chemical shifts, confirming the carbon skeleton of the molecule.

Hypothetical NMR Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -OCH₂CH₃ | Triplet | ~14-16 |

| -OCH₂ CH₃ | Quartet | ~65-70 |

| C3-H | Multiplet | ~105-110 |

| C4-H | Multiplet | ~135-140 |

| C5-H | Multiplet | ~118-122 |

| C6-H | Multiplet | ~138-142 |

Note: This table is illustrative and based on general chemical shift ranges for similar structures. Actual experimental values are required for accurate analysis.

Two-Dimensional NMR for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons, confirming the sequence of protons around the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides information on the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the region of 1650-1700 cm⁻¹. Other characteristic absorptions would include C=C stretching vibrations for the aromatic ring and C-H stretching vibrations for both the ring and the ethoxy group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O and C=C stretching vibrations would also be visible in the Raman spectrum, potentially with different relative intensities compared to the IR spectrum, which can sometimes provide additional structural insights.

Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch | 1650-1700 |

| C=C Stretch | 1500-1600 |

Note: This table is illustrative. Actual experimental values are necessary for a definitive analysis.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Mapping

Mass spectrometry is used to determine the molecular weight and formula of a compound and to study its fragmentation, which can provide structural clues.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental composition (e.g., C₇H₉NO₂).

Fragmentation Pathway Mapping: Techniques such as electron ionization (EI) or collision-induced dissociation (CID) would cause the molecule to break apart into characteristic fragment ions. The fragmentation pattern would likely involve the loss of the ethoxy group or parts of it (e.g., ethylene), and cleavage of the pyridinone ring. Mapping these fragmentation pathways helps to confirm the proposed structure.

X-ray Crystallography for Solid-State Molecular Architecture

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would precisely determine the three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Reaction Mechanisms and Reactivity Profiles of 1 Ethoxypyridin 2 1h One

Electrophilic Reactivity and Substitution Patterns

While pyridinones are generally more susceptible to nucleophilic attack, electrophilic aromatic substitution (EAS) can also occur. The pyridin-2(1H)-one tautomer is an electron-rich system compared to pyridine (B92270), making it more reactive towards electrophiles. The directing influence of the substituents is crucial for determining the position of electrophilic attack.

The N-1 ethoxy group and the C-2 carbonyl group exert significant electronic effects on the ring. The oxygen atom of the ethoxy group can donate electron density into the ring via resonance, acting as an activating, ortho-, para-directing group. libretexts.org Conversely, the carbonyl group is electron-withdrawing and deactivating. The interplay of these effects determines the regioselectivity. Generally, activating groups with lone pairs adjacent to the ring direct incoming electrophiles to the ortho and para positions. libretexts.org Therefore, electrophilic attack on 1-Ethoxypyridin-2(1H)-one is predicted to occur preferentially at the C3 and C5 positions, which are ortho and para to the activating N-1 substituent.

Thermal and Photochemical Transformations

The presence of the N-O bond and the conjugated π-system in this compound suggests potential for unique thermal and photochemical reactivity. Pyridine N-oxides, a related class of compounds, are known to undergo rearrangements and deoxygenation reactions upon heating or irradiation. chemrxiv.orgacs.org

Thermally, compounds with similar structures can undergo rearrangements or cycloisomerization reactions. nih.gov For this compound, heating could potentially lead to cleavage of the weak N-O bond or other skeletal rearrangements.

Photochemically, 2-pyridone systems are known to participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions where the pyridone acts as the diene. researchgate.net Related heterocyclic compounds containing an amide group can also react with singlet oxygen, generated via a photosensitizer, to form endoperoxide intermediates that can lead to ring-opened products. electronicsandbooks.com The specific photochemical behavior of this compound would depend on the reaction conditions, such as the wavelength of light and the presence of photosensitizers or other reactants.

Reactivity at the N-1 Ethoxy Group

The N-1 ethoxy group provides an additional site for chemical reactivity, primarily involving the N-O bond. The N-O single bond is relatively weak and can be cleaved under various conditions. nih.govnih.gov

Reductive cleavage of the N-O bond is a common transformation. This can be achieved using various reducing agents, including catalytic methods, to yield the corresponding pyridin-2(1H)-one. rsc.org This reaction is synthetically useful for removing the N-alkoxy group after it has served its purpose in directing other reactions or modifying the compound's properties. Iron-catalyzed methods have been developed for the selective cleavage of N-O bonds in related systems. rsc.orgrsc.org The specific conditions required for the cleavage of the N-O bond in this compound would depend on the chosen methodology, but it represents a key pathway for the functionalization of this molecule.

Theoretical and Computational Chemistry Investigations of 1 Ethoxypyridin 2 1h One

Electronic Structure and Bonding Analysis Using Quantum Mechanics

The arrangement of electrons and the nature of chemical bonds within a molecule are fundamental to its properties. Quantum mechanical calculations are essential tools for elucidating these characteristics.

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for investigating the electronic structure of molecules. DFT methods, such as B3LYP, are widely used to calculate molecular properties by approximating the electron density. Ab initio methods, on the other hand, are based on first principles without the use of empirical parameters.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netnih.gov MEP maps are valuable for predicting how a molecule will interact with other chemical species.

For a molecule like 1-Ethoxypyridin-2(1H)-one, the MEP map would likely show a region of negative potential (typically colored red) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms. The nitrogen atom's electrostatic potential would be influenced by its bonding environment within the ring and the attached ethoxy group. nih.gov Analysis of MEP maps for substituted pyridines has demonstrated a correlation between the electrostatic potential at the nitrogen atom and the molecule's susceptibility to N-oxidation. nih.gov

Conformational Analysis and Tautomeric Equilibria

The three-dimensional arrangement of atoms in a molecule and the potential for isomerism are critical to its function and reactivity.

Conformational analysis involves the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.orgnih.gov For this compound, rotation around the N-O and O-C bonds of the ethoxy group would lead to different conformers with varying energies. Computational methods can be used to identify the most stable conformers and the energy barriers between them.

Tautomerism is a form of isomerism where molecules can interconvert through the migration of a proton. stackexchange.com The parent compound, 2-pyridone, exists in a tautomeric equilibrium with 2-hydroxypyridine. stackexchange.comwikipedia.org The position of this equilibrium is highly sensitive to the solvent environment. wuxibiology.comstackexchange.com For this compound, the presence of the ethyl group on the oxygen atom prevents the classic keto-enol tautomerism seen in 1-hydroxy-2-pyridone. However, theoretical studies on the tautomerism of 1-hydroxy-2-pyridone show that the pyridone form is favored in polar solvents, a phenomenon that can be rationalized through computational calculations of dipole moments and the stabilizing effects of solvent molecules. wuxibiology.comrsc.org

Reaction Pathway Elucidation and Transition State Characterization

Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states that connect reactants to products.

Computational chemistry is a powerful tool for mapping out reaction pathways and characterizing the high-energy transition states. ucsb.eduyoutube.comyoutube.com For reactions involving pyridinone derivatives, such as benzannulation via C-H bond activation, computational studies, including deuterium (B1214612) labeling experiments, can help to propose and support plausible reaction mechanisms. rsc.org Transition state theory calculations can be employed to explore the effect of substituents on reaction rates. oberlin.edu While a specific reaction pathway for this compound has not been computationally elucidated, these methods could be applied to study its reactivity, for instance, in reactions involving the carbonyl group or the pyridone ring.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. mdpi.com

MD simulations have been used to investigate the conformational preferences of pyridone adenine (B156593) dinucleotides in solution. mdpi.com These simulations revealed that substitutions on the pyridone ring can significantly affect the conformational landscape of the molecule. mdpi.com For this compound, MD simulations could be used to explore its dynamic behavior in different solvents, providing insights into its solvation and how its conformation fluctuates over time. Such simulations are also integral to understanding the binding process of pyridinone derivatives to biological targets, such as enzymes. nih.govjchemlett.comnih.govnih.gov

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to a particular property, such as biological activity or a physicochemical characteristic. nih.govnih.gov

QSPR and the related Quantitative Structure-Activity Relationship (QSAR) models have been developed for various classes of pyridinone derivatives to predict their biological activities, including anti-HIV and antimalarial properties. nih.govnih.gov These models typically use descriptors derived from the molecular structure, which can be calculated using computational methods. For a series of compounds including this compound, a QSPR model could be developed to predict properties like solubility, boiling point, or a specific biological activity, aiding in the design of new molecules with desired characteristics. researchgate.net

Applications of 1 Ethoxypyridin 2 1h One in Advanced Organic Synthesis

Strategic Building Block in Heterocyclic Compound Synthesis

The pyridin-2(1H)-one nucleus is a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity and multiple functionalization points make it an attractive starting material for constructing more complex molecular frameworks.

Precursor in Complex Molecule Construction

While specific examples detailing the use of 1-Ethoxypyridin-2(1H)-one as a direct precursor in the total synthesis of complex natural products are not readily found in the literature, the general class of pyridin-2(1H)-ones is instrumental in this regard. For instance, the core structure can be elaborated through various transformations such as cycloadditions, cross-coupling reactions, and functional group interconversions to build intricate polycyclic systems reminiscent of alkaloids and other biologically active molecules. The ethoxy group at the N1 position could potentially influence the regioselectivity of these transformations and offer a handle for further chemical modification.

Scaffold for Diversified Compound Libraries

The pyridin-2(1H)-one scaffold is a valuable platform for the generation of diversified compound libraries, a key strategy in drug discovery. nih.gov The ability to introduce substituents at various positions on the ring allows for the creation of a large number of analogs for biological screening. Although direct evidence for the use of this compound in large-scale combinatorial synthesis is scarce, its structure lends itself to such applications. The ethoxy group could be varied to explore structure-activity relationships, while the pyridinone ring can be further functionalized to create a library of compounds with diverse chemical properties.

Utility as an Activating Agent in Amide and Peptide Bond Formation

The formation of amide and peptide bonds is a fundamental transformation in organic synthesis. While a variety of activating agents are known, there is no specific information available to suggest that this compound is utilized for this purpose. Reagents that are commonly employed for amide bond formation typically contain moieties that can be readily displaced by an amine after activating a carboxylic acid. One related compound, S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium tetrafluoroborate (TOTT), has been developed as a coupling reagent. This highlights the potential for pyridinone-derived structures to function in this capacity, although the specific role of this compound remains undocumented.

Reagents in Specific Organic Transformations

Pyridin-2(1H)-one derivatives can participate in various organic transformations, often acting as key reagents. For example, they are known to undergo Diels-Alder reactions, serving as either the diene or dienophile component depending on the substitution pattern. nih.govresearchgate.netmdpi.comnih.govresearchgate.net This reactivity allows for the construction of complex bicyclic and polycyclic systems. However, specific named organic transformations where this compound is a crucial reagent are not described in the available literature.

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from simple starting materials. nih.govnih.govnih.govbeilstein-journals.orgmdpi.comnih.govresearchgate.netresearchgate.net The pyridinone scaffold can, in principle, be incorporated into such reaction sequences. For instance, a suitably functionalized this compound could potentially participate in an MCR to generate novel heterocyclic scaffolds. Similarly, its reactive sites could initiate a cascade of intramolecular reactions to build polycyclic systems in a single step. Despite this potential, there are no specific reports of this compound being employed in multi-component or cascade reactions.

Mechanistic Insights into Biological Interactions of 1 Ethoxypyridin 2 1h One Derivatives in Vitro Studies

Enzyme Target Identification and Kinetic Mechanism Analysis

In vitro studies have identified several enzymes as targets for pyridin-2(1H)-one derivatives, demonstrating a range of inhibitory mechanisms.

The enzyme enoyl-acyl carrier protein reductase (FabK) is a crucial component of the bacterial fatty acid synthesis (FAS) pathway, making it an attractive target for novel antibacterial agents. While direct studies on 1-Ethoxypyridin-2(1H)-one are not available, research on structurally related pyridone derivatives has shown potent inhibition of FabK.

A study on phenylimidazole derivatives of 4-pyridone identified compounds that act as dual inhibitors of both FabI and FabK. nih.gov One representative compound demonstrated strong inhibitory activity against FabK from Streptococcus pneumoniae with an IC50 value of 0.0045 µM. nih.gov The potent antibacterial activity of this compound was attributed to its inhibition of FabK, as evidenced by an elevated minimum inhibitory concentration (MIC) against a S. pneumoniae mutant with a single amino acid substitution in the FabK enzyme. nih.gov This suggests that the pyridone scaffold can be a key pharmacophore for targeting this bacterial enzyme.

The eukaryotic translation initiation factor 3, subunit A (eIF3a), plays a critical role in the initiation of protein synthesis, and its dysregulation has been implicated in cancer. A series of 1,5-disubstituted-pyridin-2(1H)-one derivatives have been synthesized and evaluated for their potential to regulate eIF3a. nih.gov

One particular derivative, 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one, exhibited both potency and selectivity against the A549 lung cancer cell line with an IC50 of 0.13 mM. nih.gov Mechanistic studies revealed that this compound's anticancer activity stems from the inhibition of translation initiation, specifically through the suppression of eIF3a. nih.gov This finding highlights the potential of the pyridin-2(1H)-one scaffold in the development of novel regulators of eIF3a for anti-cancer therapy. nih.gov

Table 1: In Vitro Activity of a 1,5-disubstituted-pyridin-2(1H)-one Derivative

| Compound | Cell Line | IC50 (mM) | Mechanism of Action |

|---|

Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the mitochondrial respiratory chain. Its modulation is a key area of interest for various therapeutic interventions. However, based on the reviewed scientific literature, there are no in vitro studies reporting on the modulation of mitochondrial complex I by this compound or its derivatives. This remains an area for potential future investigation.

Protein kinases are a large family of enzymes that play fundamental roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyridin-2(1H)-one scaffold has been identified as a promising template for the design of kinase inhibitors.

The 2-amino-pyridine moiety, a common feature in many kinase inhibitors, is known to play a role in binding to the kinase hinge region. acs.org This interaction often involves the formation of hydrogen bonds between the inhibitor and the backbone of the kinase hinge, a critical component for ATP binding. For instance, in the case of Vaccinia-related Kinase 2 (VRK2), the 2-amino group and the pyridine (B92270) nitrogen atom of a pyridine-based inhibitor form hydrogen bonds with the carbonyl and amide groups of the hinge residues Glu122 and Leu124, respectively. acs.org

Derivatives of 3,5-disubstituted pyridin-2(1H)-one have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling. nih.gov While some of these compounds showed potent anti-allodynic effects in animal models, the correlation with their p38α MAPK inhibitory potencies was not always direct, suggesting the involvement of other biological targets. nih.gov

Furthermore, new aromatic O-alkyl pyridine derivatives have been designed and synthesized as potent inhibitors of Proviral Integration Moloney (PIM)-1 kinase, a serine/threonine kinase implicated in cancer. researchgate.net

Table 2: Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives

| Derivative Class | Target Kinase | Key Mechanistic Feature |

|---|---|---|

| 2-amino-pyridine based | Vaccinia-related Kinase 2 (VRK2) | Hydrogen bonding with hinge region residues (Glu122, Leu124) |

| 3,5-disubstituted pyridin-2(1H)-ones | p38α Mitogen-Activated Protein Kinase (MAPK) | Inhibition of kinase activity |

Receptor Binding Profiling and Ligand-Receptor Interaction Mechanisms

Pyridinone and its derivatives have also been investigated for their ability to modulate the activity of various receptors, particularly G protein-coupled receptors (GPCRs).

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of GPCRs that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Allosteric modulation of these receptors has emerged as a promising strategy for treating various neurological disorders. nih.gov

While direct binding data for this compound is unavailable, studies on related pyridine and pyridinone structures suggest potential interactions with mAChRs. Allosteric modulators can bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. nih.gov This can lead to a modulation of the receptor's activity, either by enhancing (positive allosteric modulation, PAM) or reducing (negative allosteric modulation, NAM) the effect of the endogenous ligand. The pyridinone scaffold, with its capacity for hydrogen bonding and multiple points for derivatization, presents a versatile framework for the design of such modulators. frontiersin.org

Nicotinic Acetylcholine Receptor Agonism

While research on the direct interaction of this compound with nicotinic acetylcholine receptors (nAChRs) is not extensively documented in publicly available literature, the broader class of pyridine-containing compounds has been a significant area of investigation for nAChR modulation. Nicotinic receptors are ligand-gated ion channels that are crucial in various physiological processes in the central nervous system. nih.gov The binding and activation of these receptors by agonists can trigger downstream signaling pathways.

Studies on various epibatidine (B1211577) analogs, which feature a pyridinyl moiety, have demonstrated high-affinity binding to α4β2*-nAChRs. nih.gov The substitution patterns on the pyridine ring of these analogs have been shown to be critical in determining their agonist versus antagonist properties. nih.gov For instance, certain 3'-(substituted pyridinyl)-deschloroepibatidine analogs have been identified as potent antagonists of nicotine-induced effects. nih.gov Although these findings are not directly on this compound, they underscore the importance of the pyridine scaffold in nAChR interaction and suggest that modifications, such as the ethoxy group at the 1-position of the pyridinone ring, could influence binding and functional activity at these receptors. Further in vitro binding and functional assays would be necessary to elucidate the specific role, if any, of this compound and its derivatives as nAChR agonists.

Cellular Pathway Modulation and Molecular Mechanism of Action

Induction of Apoptosis

Pyridin-2(1H)-one derivatives have emerged as a class of compounds with significant potential in cancer therapy, primarily through their ability to induce apoptosis, or programmed cell death. nih.govresearchgate.net In vitro studies on various cancer cell lines have demonstrated that these derivatives can trigger apoptotic pathways, leading to the controlled elimination of malignant cells.

The induction of apoptosis by these compounds is often multifaceted. For example, some 1,5-disubstituted-pyridin-2(1H)-one derivatives have been shown to exert anti-cancer effects by inhibiting translation initiation, a critical step in protein synthesis that is often dysregulated in cancer. nih.gov Specifically, 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one has been identified as a potent and selective inhibitor of the A549 lung cancer cell line, with its mechanism attributed to the suppression of the eukaryotic translation initiation factor 3a (eIF3a). nih.gov

Furthermore, other heterocyclic compounds incorporating a pyridinone-like scaffold have been observed to induce apoptosis by modulating the expression of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins such as p53, PUMA, and caspases 3, 8, and 9, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov The activation of caspases, a family of proteases, is a hallmark of apoptosis, leading to the cleavage of essential cellular proteins and subsequent cell death. Some derivatives have also been shown to cause cell cycle arrest, preventing cancer cells from proliferating. nih.gov

Table 1: Effect of Selected Pyridin-2(1H)-one Derivatives on Cancer Cell Viability

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one | A549 | 0.13 | nih.gov |

| 5-aminophenyl-2-butylthio-1,3,4-oxadiazole (related scaffold) | MCF-7 | 10.05 ± 1.08 | nih.gov |

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Protein Degradation (e.g., Hsp90 client proteins)

The heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. researchgate.netnih.gov Inhibition of Hsp90 leads to the misfolding and subsequent degradation of these client proteins, making it an attractive target for cancer therapy. researchgate.netnih.gov

While direct studies on this compound as an Hsp90 inhibitor are limited, the broader class of pyridinone-containing scaffolds has been explored for this activity. nih.gov Hsp90 inhibitors typically work by binding to the ATP-binding pocket in the N-terminus of the protein, which disrupts its chaperone function. nih.gov This leads to the ubiquitination and proteasomal degradation of Hsp90 client proteins, which include various kinases, transcription factors, and other proteins that are essential for tumor progression. researchgate.netresearchgate.net

The degradation of Hsp90 client proteins upon inhibitor treatment can be observed through techniques like Western blotting, which can show a decrease in the levels of proteins such as Akt, CDK1, CDK2, CDK4, and c-Myc. nih.gov The disruption of these signaling pathways ultimately contributes to the anti-proliferative and pro-apoptotic effects of Hsp90 inhibitors. nih.gov

Structure-Activity Relationship (SAR) Derivation for Biological Efficacy

The biological activity of pyridin-2(1H)-one derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that govern the efficacy of these compounds, providing a roadmap for the design of more potent and selective molecules. researchgate.netnih.govfrontiersin.org

Impact of Substituent Electronic Properties on Biological Target Binding

The electronic properties of substituents on the pyridin-2(1H)-one ring play a crucial role in their interaction with biological targets. The addition of electron-withdrawing or electron-donating groups can significantly alter the electron distribution within the molecule, thereby influencing its binding affinity and activity. mdpi.comrsc.org

For instance, in a study of pyridin-2(1H)-one derivatives as urease inhibitors, it was found that the presence of electron-releasing groups was important for modulating biological activity. researchgate.net In another study on thieno[2,3-b]pyridine (B153569) derivatives, which share a similar heterocyclic core, the electronic properties of substituents on a phenyl ring attached to the core were found to be critical for their inhibitory activity against the FOXM1 protein. mdpi.com Specifically, compounds bearing a cyano (-CN) group, an electron-withdrawing substituent, showed a significant decrease in FOXM1 expression. mdpi.com These findings suggest that tuning the electronic nature of substituents is a key strategy for optimizing the biological efficacy of pyridin-2(1H)-one derivatives.

Table 2: Influence of Electronic Groups on the Biological Activity of Pyridine Derivatives

| Compound Class | Target | Effect of Electron-Withdrawing Groups | Effect of Electron-Donating Groups | Reference |

| Pyridin-2(1H)-ones | Urease | Not specified | Important for activity | researchgate.net |

| Thieno[2,3-b]pyridines | FOXM1 | -CN group decreased protein expression | Not specified | mdpi.com |

Steric Effects on Biological Target Engagement

In addition to electronic effects, the size and spatial arrangement of substituents (steric effects) on the pyridin-2(1H)-one scaffold are critical determinants of biological activity. researchgate.netrsc.org Bulky substituents can either enhance or hinder the binding of a molecule to its target, depending on the topography of the binding site.

In the context of urease inhibition by pyridin-2(1H)-one derivatives, it was observed that bulky groups attached to the pharmacophore tended to decrease the inhibitory activity. researchgate.net This is likely due to steric hindrance, which can prevent the inhibitor from fitting properly into the enzyme's active site. researchgate.net Conversely, in other systems, a certain degree of steric bulk might be necessary for optimal interaction with the target protein. The interplay between the size and shape of the molecule and the architecture of the biological target is a key consideration in drug design.

Pharmacophore Modeling for Target Interaction Prediction

Pharmacophore modeling serves as a crucial computational tool in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of the pyridin-2(1H)-one scaffold, this approach has been instrumental in predicting target interactions and understanding structure-activity relationships (SAR). nih.govfrontiersin.org

In one study focused on 1,5-disubstituted-pyridin-2(1H)-one derivatives, pharmacophore models were developed to elucidate the selectivity of these compounds between cancer and fibrosis cell lines. nih.gov Four distinct pharmacophore models (F1-F4) were constructed. The research revealed a significant correlation between the occupation of an aromatic sub-site, designated F4, and potent anti-cancer activity. nih.gov This modeling predicted that compounds effectively fitting this pharmacophoric feature would exhibit strong inhibitory effects. Subsequent experimental validation showed that the lead compound, 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one, displayed both high potency and selectivity towards the A549 lung cancer cell line, with a mechanism involving the suppression of the eukaryotic translation initiation factor 3a (eIF3a). nih.gov

Another investigation utilized the genetic algorithm similarity program (GASP) to generate a pharmacophore model for pyridin-2-one analogs designed as inhibitors of the hepatitis B virus (HBV). nih.govfrontiersin.org This approach helped to define the key chemical features required for inhibiting HBV DNA replication, guiding the synthesis and optimization of more potent antiviral agents. nih.govfrontiersin.org

| Study Focus | Modeling Approach | Key Pharmacophore Features | Predicted Biological Target/Activity | Reference |

|---|---|---|---|---|

| Anti-cancer / Anti-fibrosis Activity | 4-point pharmacophore models (F1-F4) | Aromatic sub-site (F4) | eIF3a / Anti-cancer activity | nih.gov |

| Anti-HBV Activity | Genetic Algorithm Similarity Program (GASP) | Not specified | HBV DNA replication / Antiviral activity | nih.govfrontiersin.org |

Investigation of In Vitro Antimicrobial and Antifungal Activity Mechanisms

Derivatives of pyridin-2(1H)-one have demonstrated a variety of in vitro antimicrobial and antifungal activities, operating through several distinct mechanisms. These compounds represent a versatile scaffold for the development of new therapeutic agents against microbial pathogens. frontiersin.org

Antifungal Mechanisms: Research has identified specific pyridin-2(1H)-one derivatives with potent activity against the opportunistic yeast Candida albicans. One such compound, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), was shown to exert a rapid fungicidal effect. nih.gov Mechanistic studies revealed that this compound inhibits the formation of biofilms, which are critical for fungal virulence and resistance. Furthermore, it was observed to reduce the thickness of the mannan (B1593421) layer in the fungal cell wall, suggesting a mechanism that compromises the structural integrity of the pathogen. nih.gov

Another identified antifungal mechanism for hydroxyl-pyridinone derivatives involves the disruption of mitochondrial function. These compounds have been found to act by inhibiting the mitochondrial cytochrome bc1 reductase, an essential enzyme in the electron transport chain, thereby disrupting cellular respiration and leading to fungal cell death. nih.gov

Antibacterial Mechanisms: In the realm of antibacterial activity, certain pyridinone derivatives have been investigated for their potential to inhibit essential bacterial enzymes. Molecular docking simulations have suggested that some of these compounds may function as inhibitors of Topoisomerase IV. johnshopkins.edu This enzyme is crucial for DNA replication and segregation in bacteria, and its inhibition leads to bacterial death. The proposed binding mode involves hydrogen bonding and arene–cation interactions within the enzyme's active site, highlighting a potential pathway for their antibacterial action against strains like Bacillus subtilis and Proteus vulgaris. johnshopkins.edu

| Compound Class/Derivative | Microbial Target | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one | Candida albicans (Fungus) | Fungicidal; Inhibition of biofilm formation; Reduction of cell wall mannan thickness | nih.gov |

| Hydroxyl-pyridinone derivatives | Fungi | Inhibition of mitochondrial cytochrome bc1 reductase | nih.gov |

| Novel synthesized pyridinone derivatives | B. subtilis, P. vulgaris (Bacteria) | Inhibition of Topoisomerase IV | johnshopkins.edu |

Future Perspectives and Unexplored Research Avenues for 1 Ethoxypyridin 2 1h One

Development of Novel Synthetic Routes with Enhanced Selectivity

Key areas for exploration include:

Catalyst Development: The design of novel catalysts, including both transition metal complexes and organocatalysts, could facilitate selective N-ethoxylation. Research into catalysts that can differentiate between the nitrogen and oxygen atoms of the pyridone ring based on steric or electronic factors is a promising avenue.

Directed Synthesis: Employing directing groups that temporarily bind to the pyridone substrate could guide the ethoxy group to the nitrogen atom with high precision. Subsequent removal of the directing group would yield the desired product.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control could be leveraged to optimize the selective N-ethoxylation of the pyridin-2-one core, minimizing the formation of the O-alkylated byproduct.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Novel Catalysis | High selectivity, mild reaction conditions. | Design of catalysts that favor N-alkoxylation. |

| Directed Synthesis | Precise control over regioselectivity. | Development of efficient directing groups and cleavage protocols. |

| Flow Chemistry | Enhanced reaction control, improved safety and scalability. | Optimization of reaction conditions for selective N-ethoxylation. |

Deepening Mechanistic Understanding of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of 1-Ethoxypyridin-2(1H)-one is crucial for its effective utilization in organic synthesis. Several classes of reactions warrant in-depth mechanistic investigation.

Cycloaddition Reactions: N-alkoxypyridones can potentially participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct complex polycyclic frameworks. nih.govnih.govrsc.orgorganic-chemistry.orgmdpi.com Mechanistic studies, aided by kinetic analysis and isotopic labeling, could elucidate the stereochemical and regiochemical outcomes of these reactions.

Photochemical Reactions: The photochemistry of related N-oxide compounds has been shown to involve intriguing rearrangements and the formation of reactive intermediates. chemrxiv.orgrsc.orgwur.nl Investigating the photochemical behavior of this compound could unveil novel synthetic transformations and provide access to unique molecular architectures. The potential formation of oxaziridine intermediates, as seen in other heteroaromatic N-oxides, is a particularly interesting area for exploration. wur.nl

Radical Reactions: The N-O bond in this compound could be susceptible to homolytic cleavage to generate alkoxy radicals. mdpi.com These highly reactive species can participate in a variety of synthetic transformations, including hydrogen atom transfer (HAT) processes for C-H functionalization. chemrxiv.orgrsc.org

| Reaction Class | Potential Outcome | Mechanistic Questions to Address |

| Cycloaddition | Formation of complex heterocyclic systems. nih.govnih.govrsc.orgorganic-chemistry.orgmdpi.com | Stereoselectivity, regioselectivity, and the role of catalysts. |

| Photochemical | Novel rearrangements and functionalizations. wur.nl | Nature of excited states, identification of transient intermediates. |

| Radical | C-H functionalization and bond formation. mdpi.com | Conditions for N-O bond cleavage, reactivity of the generated radicals. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are powerful tools for predicting the behavior of molecules and guiding experimental design. nih.govmit.edu Applying these methods to this compound could significantly accelerate research and development.

Reaction Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways and predict the feasibility and selectivity of potential transformations of this compound. This can help prioritize synthetic efforts towards the most promising avenues.

Spectroscopic Analysis: Computational methods can aid in the interpretation of spectroscopic data (e.g., NMR, IR) for this compound and its derivatives, facilitating their characterization.

Virtual Screening: For potential biological applications, computational docking studies can be employed to predict the binding affinity of this compound and its analogues to various biological targets. nih.govmdpi.com

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Modeling reaction mechanisms. | Prediction of reaction barriers, transition states, and product distributions. |

| Molecular Docking | Virtual screening for biological activity. nih.govmdpi.com | Identification of potential protein targets and prediction of binding modes. |

| Spectroscopic Simulation | Aiding in structural elucidation. | Correlation of calculated spectroscopic properties with experimental data. |

Expanding the Repertoire of Synthetic Applications

The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of a diverse range of organic molecules. nih.gov Future research should focus on exploring its utility in novel synthetic applications.

Precursor to Complex Heterocycles: Through strategic functionalization and ring-transformation reactions, this compound could serve as a versatile precursor for the synthesis of more complex and biologically relevant heterocyclic systems.

C-H Functionalization: As a source of alkoxy radicals, this compound could be employed in C-H functionalization reactions, a powerful strategy for streamlining organic synthesis. rsc.org

Medicinal Chemistry: The pyridin-2(1H)-one scaffold is a common motif in medicinally active compounds. nih.govresearchgate.net The synthesis and biological evaluation of a library of compounds derived from this compound could lead to the discovery of new therapeutic agents.

| Application Area | Synthetic Strategy | Potential Products |

| Complex Heterocycle Synthesis | Cycloadditions, rearrangements, cross-coupling reactions. | Polycyclic aromatic compounds, novel drug scaffolds. |

| C-H Functionalization | Radical-mediated hydrogen atom abstraction. | Late-stage modification of complex molecules. |

| Medicinal Chemistry | Derivatization and biological screening. | New drug candidates with diverse therapeutic potential. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Ethoxypyridin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions involving arylamines, acetylenedicarboxylates, aldehydes, and cyclic diketones. For example, carbene-catalyzed [3+3] annulation under basic conditions (e.g., K₂CO₃ in DMF) enables selective formation of dihydropyridinones . Yield optimization requires precise control of temperature (60–80°C), solvent polarity (DMF preferred), and stoichiometric ratios of reagents. Characterization via ¹H/¹³C NMR and HRMS is critical to confirm structural integrity .

Q. How is this compound characterized spectroscopically, and what are the diagnostic NMR signals?

- Methodological Answer : Key ¹H NMR signals include a deshielded ethoxy proton at δ ~3.5–4.0 ppm (quartet) and a pyridinone ring proton at δ ~6.5–7.5 ppm (doublet or multiplet). ¹³C NMR shows carbonyl carbon resonance at δ ~165–170 ppm. HRMS (ESI+) confirms molecular ion peaks with <5 ppm mass accuracy .

Q. What are the typical biological activities associated with pyridin-2(1H)-one derivatives?

- Methodological Answer : Pyridin-2(1H)-one scaffolds exhibit antimicrobial and enzyme inhibitory properties. For example, substituted analogs show activity against bacterial strains via disruption of membrane integrity or inhibition of DNA gyrase. Bioassays should include MIC determinations and time-kill studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from differences in substituent positioning or assay conditions. Use structure-activity relationship (SAR) studies with systematic substitution at the 4-, 5-, and 6-positions. Pair in vitro assays (e.g., MIC, IC₅₀) with molecular docking to validate target interactions .

Q. What strategies optimize regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity is controlled by catalyst choice (e.g., N-heterocyclic carbenes) and base strength. For example, K₂CO₃ favors pyridinone formation, while weaker bases (e.g., NaOAc) may lead to pyrans. Solvent polarity (DMF vs. THF) and temperature gradients also modulate selectivity .

Q. How do electronic effects of substituents influence the stability and reactivity of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, chloro) at the 4-position enhance electrophilicity of the carbonyl group, facilitating nucleophilic attacks. Computational methods (DFT calculations) can predict charge distribution and reaction pathways. Experimental validation via Hammett plots correlates substituent σ values with reaction rates .

Q. What are the best practices for handling and disposing of this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Waste should be neutralized with dilute HCl (for basic residues) or NaOH (for acidic byproducts) before disposal via licensed chemical waste services. Avoid aqueous discharge due to potential ecotoxicity .

Experimental Design & Data Analysis

Q. How to design a SAR study for this compound derivatives targeting antimicrobial activity?

- Methodological Answer :

- Population (P) : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Intervention (I) : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains).

- Comparison (C) : Compare MIC values against reference antibiotics (e.g., ciprofloxacin).

- Outcome (O) : Identify substituents with ≥90% inhibition at ≤10 µg/mL.

- Feasibility : Use high-throughput screening and automated synthesis platforms .

Q. How to address low reproducibility in synthetic yields of this compound?

- Methodological Answer : Standardize reagent purity (≥95%), solvent drying (molecular sieves), and inert atmosphere (N₂/Ar). Monitor reaction progress via TLC or in-situ IR. Replicate experiments ≥3 times; use statistical tools (e.g., ANOVA) to identify critical variables (e.g., temperature fluctuations) .

Tables for Key Data

| Property | Value/Range | Reference |

|---|---|---|

| ¹H NMR (Ethoxy group) | δ 3.5–4.0 ppm (q, J=7 Hz) | |

| ¹³C NMR (Carbonyl) | δ 165–170 ppm | |

| HRMS (ESI+) | [M+H]⁺ accuracy <5 ppm | |

| Antimicrobial MIC Range | 5–50 µg/mL (varies by strain) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.